molecular formula C5H6N2O2S B13110621 2-Methylpyrimidine-4-sulfinicacid

2-Methylpyrimidine-4-sulfinicacid

Cat. No.: B13110621
M. Wt: 158.18 g/mol
InChI Key: JKVHJKCDSOJTID-UHFFFAOYSA-N
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Description

2-Methylpyrimidine-4-sulfinicacid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrimidine-4-sulfinicacid can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with sulfur dioxide and an oxidizing agent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like zinc chloride (ZnCl₂) to facilitate the formation of the sulfinic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrimidine-4-sulfinicacid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using strong oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The methyl group at position 2 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-Methylpyrimidine-4-sulfonic acid.

    Reduction: 2-Methylpyrimidine-4-thiol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylpyrimidine-4-sulfinicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpyrimidine-4-sulfinicacid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking natural pyrimidine substrates, thereby interfering with essential biochemical pathways. The compound’s sulfinic acid group can also participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidine-4-sulfonic acid: An oxidized form with different chemical properties.

    2-Methylpyrimidine-4-thiol: A reduced form with distinct reactivity.

    4-Methylpyrimidine-2-sulfinic acid: A positional isomer with similar functional groups but different spatial arrangement.

Uniqueness

2-Methylpyrimidine-4-sulfinicacid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

2-methylpyrimidine-4-sulfinic acid

InChI

InChI=1S/C5H6N2O2S/c1-4-6-3-2-5(7-4)10(8)9/h2-3H,1H3,(H,8,9)

InChI Key

JKVHJKCDSOJTID-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)S(=O)O

Origin of Product

United States

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